SR9011
Overview
Description
SR-9011, also known as Stenabolic, is a synthetic compound that functions as a REV-ERB agonist. It was developed by Professor Thomas Burris of Scripps Research Institute. This compound has garnered significant attention due to its potential to regulate circadian rhythms, enhance metabolism, and improve endurance . SR-9011 is often explored for its applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
Target of Action
SR9011, also known as VYI79FLZ6W or SR-9011, is a research drug developed as an agonist of Rev-ErbAα . The primary targets of this compound are the nuclear receptors Rev-ErbAα and Rev-ErbAβ . These receptors play a crucial role in regulating various metabolic processes, including energy expenditure and lipid metabolism .
Mode of Action
This compound works by binding to the Rev-ErbA proteins in the body and influencing their activity levels . By modulating the activity of these proteins, this compound helps to enhance metabolism and improve overall endurance . It sends signals to the body’s receptors to increase the mitochondrial count, helping generate and optimize the chemical energy use and breakdown needed to keep the body functioning .
Biochemical Pathways
The Rev-Erbα agonist this compound disrupts the circadian rhythm by altering intracellular clock machinery . It regulates certain protein functions, including lipids, glucose levels, and removes dead cells . Its main goal is to control the circadian rhythm by producing and stabilizing chemical levels . By modulating the activity of hepatocytes and bile acid synthesis, this compound results in improved lipid metabolism, contributing to reduced body fat .
Pharmacokinetics
It is known that this compound has a half-life of approximately 4 hours . This short half-life suggests that the compound is rapidly metabolized and eliminated from the body, which may impact its bioavailability and efficacy.
Result of Action
The activation of Rev-ErbA by this compound has several effects at the molecular and cellular levels. It leads to increased endurance, lower body fat, decreased anxiety and inflammation, and increased muscle mass . Moreover, this compound has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which this compound aims to regulate, is inherently linked to the light-dark cycle of the environment . Therefore, changes in light exposure could potentially influence the efficacy of this compound. Additionally, the compound’s action may also be affected by factors such as diet and physical activity levels, which can influence metabolic processes.
Preparation Methods
The synthesis of SR-9011 involves multiple steps. One of the synthetic routes includes the following steps :
Step 1: To a solution of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine in dichloroethane at 0°C, 2-naphthaldehyde, acetic acid, and sodium triacetoxyborohydride are added. The reaction mixture is allowed to reach room temperature and stirred overnight. The organic layer is then washed, dried, and concentrated to yield tert-butyl 2-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)acetone.
Step 2: The product from step 1 is treated with 6M hydrochloric acid in methanol and stirred at room temperature overnight. The solvent is removed to obtain N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride.
Step 3: The product from step 2 is reacted with acetyl chloride and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for 1 hour, followed by purification to obtain the final compound, 3-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)-N-pentylpyrrolidine-1-carboxamide.
Chemical Reactions Analysis
SR-9011 undergoes various chemical reactions, including:
Oxidation: SR-9011 can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in SR-9011 can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SR-9011 has a wide range of scientific research applications:
Chemistry: It is used to study the regulation of circadian rhythms and metabolism.
Biology: SR-9011 is employed in research related to cellular processes, including mitochondrial function and energy expenditure.
Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Comparison with Similar Compounds
SR-9011 is often compared with other REV-ERB agonists, such as SR9009 (Stenabolic). Both compounds share similar mechanisms of action but differ in their efficacy and bioavailability. SR-9011 is considered to have higher efficacy and better bioavailability compared to SR9009 . Other similar compounds include GSK-4112 and Nidufexor, which also target REV-ERB receptors but may have different pharmacological profiles .
Properties
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYOYQTTWJTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045516 | |
Record name | SR9011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-29-9 | |
Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR-9011 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR-9011 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR9011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-9011 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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